methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, an imino group, and a benzo[h]chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
Preparation of Benzo[h]chromene Core: This can be achieved through a cyclization reaction involving salicylaldehyde and malononitrile in the presence of a base such as pyridine.
Formation of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases and Acids: Pyridine, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and exhibit diverse biological activities.
Chromene Derivatives: 2H/4H-chromenes are versatile scaffolds with significant biological potential.
Uniqueness
Methyl 5-carbamoyl-2-{[(2-imino-2H-benzo[h]chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate stands out due to its unique combination of functional groups and the presence of both benzo[h]chromene and thiophene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H17N3O5S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-carbamoyl-2-[(2-iminobenzo[h]chromene-3-carbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-10-15(22(28)29-2)21(31-17(10)18(23)26)25-20(27)14-9-12-8-7-11-5-3-4-6-13(11)16(12)30-19(14)24/h3-9,24H,1-2H3,(H2,23,26)(H,25,27) |
InChI Key |
CJKRGJATXIYNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C4=CC=CC=C4C=C3)OC2=N)C(=O)N |
Origin of Product |
United States |
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